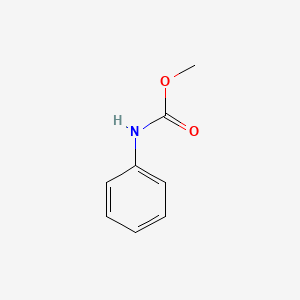

METHYL N-PHENYLCARBAMATE

Description

Properties

IUPAC Name |

methyl N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-8(10)9-7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGUPODHENSJEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00180674 | |

| Record name | Methyl phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2603-10-3 | |

| Record name | Carbamic acid, N-phenyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2603-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl phenylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002603103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl phenylcarbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl phenylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PHENYLCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3L1HPI8NJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl N-Phenylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl N-Phenylcarbamate. The information herein is intended to support research, development, and quality control activities involving this compound. All quantitative data is presented in a structured format for ease of reference, and detailed experimental protocols for key properties are described.

Core Physicochemical Properties

This compound is a chemical compound with the molecular formula C₈H₉NO₂.[1] It is also known by other names such as methyl carbanilate and N-phenylcarbamic acid methyl ester.[1] In its pure form, it exists as a white to light yellow or light red crystalline powder at room temperature.[2][3]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound:

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| Melting Point | 47 °C | [3][4] |

| Boiling Point | 126 °C at 10 mmHg | [3] |

| Appearance | White to light yellow/red powder to crystal | [3] |

| Solubility | More soluble in organic solvents than in water. | [2] |

| LogP (Octanol/Water Partition Coefficient) | 1.24 | [5] |

Experimental Protocols

The determination of the physicochemical properties of a compound like this compound relies on established experimental methodologies. Below are detailed protocols for the key properties listed above.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, which is sealed at one end.[4] The sample should be tightly packed to a height of 1-2 mm.[4]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[4] This assembly is then placed in a heating apparatus, such as a Thiele tube or a modern digital melting point apparatus.[2]

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute as the expected melting point is approached.[2][6]

-

Observation and Measurement: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[2][7]

Boiling Point Determination

The boiling point provides information about the volatility of a substance. For compounds that may decompose at their atmospheric boiling point, it is often determined under reduced pressure.

Methodology: Thiele Tube Method

-

Sample Preparation: A small volume (a few milliliters) of this compound is placed in a fusion tube.[5] A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.[8]

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[1]

-

Heating: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.[1]

-

Observation and Measurement: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. The heat source is then removed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[1][8]

Solubility Determination

Understanding a compound's solubility in various solvents is crucial for its formulation, purification, and in predicting its behavior in biological systems.

Methodology: Qualitative Solubility Testing

-

Sample and Solvent Preparation: A small, measured amount of this compound (e.g., 25 mg) is placed in a test tube.[9]

-

Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water or an organic solvent) is added to the test tube in portions.[9]

-

Observation: After each addition of the solvent, the test tube is vigorously shaken.[9] The compound is classified as soluble if it completely dissolves. If the compound is soluble in water, its effect on litmus (B1172312) paper can be tested to determine its acidic or basic nature.[3]

-

Systematic Testing: This procedure is repeated with a range of solvents of varying polarity, such as water, diethyl ether, 5% sodium hydroxide (B78521) solution, 5% sodium bicarbonate solution, and 5% hydrochloric acid solution, to build a comprehensive solubility profile.[3][9]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a chemical compound like this compound.

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. scribd.com [scribd.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. pennwest.edu [pennwest.edu]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Spectroscopic Data of Methyl N-Phenylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for methyl N-phenylcarbamate, a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, characterization, and quality control in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.38 | Multiplet | 2H | Aromatic protons (ortho to -NH) |

| ~7.30 | Multiplet | 2H | Aromatic protons (meta to -NH) |

| ~7.06 | Multiplet | 1H | Aromatic proton (para to -NH) |

| ~6.79 | Singlet (broad) | 1H | N-H proton |

| ~3.77 | Singlet | 3H | O-CH₃ protons |

Note: The chemical shifts of aromatic protons can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~154 | C=O (Carbamate carbonyl) |

| ~138 | Aromatic C (quaternary, attached to N) |

| ~129 | Aromatic C-H (meta) |

| ~123 | Aromatic C-H (para) |

| ~118 | Aromatic C-H (ortho) |

| ~52 | O-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key IR absorption peaks for this compound are summarized below.[1]

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, sharp | N-H stretch |

| ~1730 | Strong | C=O stretch (carbamate) |

| ~1600, ~1500 | Medium | C=C aromatic ring stretches |

| ~1220 | Strong | C-O stretch |

| ~750, ~690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.[1]

| m/z | Relative Intensity (%) | Assignment |

| 151 | High | [M]⁺ (Molecular ion) |

| 93 | High | [C₆H₅NH₂]⁺ (Aniline fragment) |

| 77 | Medium | [C₆H₅]⁺ (Phenyl fragment) |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

4.1.1. ¹H and ¹³C NMR

A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The spectrum is recorded on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, typically 16-32 scans are acquired. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilan, TMS).

FT-IR Spectroscopy

A solid sample of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.[1]

Mass Spectrometry

A dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) is introduced into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer. For Liquid Chromatography-Mass Spectrometry (LC-MS), the sample is separated by HPLC before introduction into the mass spectrometer. Electron ionization (EI) is a common ionization technique for this type of molecule, typically using an electron energy of 70 eV. The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and a detector records their abundance.[1]

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using the collective spectroscopic data.

Caption: Workflow for structural confirmation.

References

A Technical Guide to the Synthesis of Methyl N-Phenylcarbamate from Aniline and Dimethyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of methyl N-phenylcarbamate (MPC) from aniline (B41778) and dimethyl carbonate (DMC), a key reaction in non-phosgene routes for isocyanate production. This document provides a comprehensive overview of various catalytic systems, detailed experimental protocols, and a summary of reaction performance data.

Introduction

This compound is a crucial intermediate in the sustainable production of methylene (B1212753) diphenyl diisocyanate (MDI), a primary component in the manufacturing of polyurethanes. The traditional synthesis of MDI involves the use of highly toxic phosgene. The reaction of aniline with dimethyl carbonate presents a greener and safer alternative. This guide explores several effective catalytic systems for this process, offering insights into their performance and the reaction conditions required for optimal yield and selectivity.

Catalytic Systems and Performance

A variety of catalysts have been investigated for the synthesis of MPC from aniline and DMC. The choice of catalyst significantly influences the reaction's efficiency, affecting conversion rates, selectivity towards MPC, and the formation of byproducts. Key catalytic systems include cerium-based complex oxides, zinc-aluminum-cerium mixed oxides, lead compounds, and supported zirconia catalysts.

Data Summary

The following tables summarize the quantitative data from various studies, providing a comparative overview of the performance of different catalytic systems under optimized conditions.

| Catalyst | Aniline Conversion (%) | MPC Selectivity (%) | MPC Yield (%) | Reaction Temperature (K) | Reaction Time (h) | Molar Ratio (Aniline:DMC) | Reference |

| CuO-CeO2 | - | - | - | - | - | - | [1] |

| Zn/Al/Ce Mixed Oxide (2.5% Ce) | 95.8 | 81.6 | 78.2 | - | - | - | [2] |

| Pb(OAc)2·Pb(OH)2 | 97 | 95 | - | 453 | 1 | - | [3] |

| ZrO2/SiO2 (1% ZrO2) | 98.6 | - | 79.8 | 443.15 | 7 | 1:20 | [4] |

| PbO/SiO2 | - | - | - | - | - | - | [5] |

Note: A hyphen (-) indicates that the specific data point was not provided in the abstract.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature. These protocols are intended to serve as a guide for reproducing the synthesis of MPC.

General Procedure for Catalytic Synthesis of MPC

The synthesis is typically carried out in a batch reactor. The following is a generalized protocol:

-

Catalyst Loading: The catalyst is loaded into a high-pressure stainless steel autoclave reactor.

-

Reactant Addition: Aniline and dimethyl carbonate are added to the reactor in the desired molar ratio.

-

Reaction Conditions: The reactor is sealed, purged with nitrogen, and then heated to the specified reaction temperature while stirring. The reaction is allowed to proceed for a set duration.

-

Product Collection and Analysis: After the reaction, the reactor is cooled to room temperature. The liquid products are collected and analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of aniline and the selectivity and yield of this compound.

Specific Protocol using ZrO2/SiO2 Catalyst[4]

-

Reaction Setup: The reaction is conducted in a batch reactor with the following conditions:

-

Molar ratio of aniline to DMC: 1:20

-

Catalyst to aniline weight ratio: 25%

-

Loading of ZrO2 on SiO2 support: 1%

-

Reaction Temperature: 443.15 K

-

Reaction Time: 7 hours

-

-

Analysis: The products are analyzed to determine aniline conversion and MPC yield. Under these optimal conditions, an aniline conversion of 98.6% and an MPC yield of 79.8% were achieved.[4]

Reaction Pathway and Experimental Workflow

The synthesis of this compound from aniline and dimethyl carbonate proceeds through a primary reaction pathway with potential side reactions. Understanding this pathway and the experimental workflow is crucial for optimizing the synthesis.

Chemical Reaction Pathway

The primary reaction involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of dimethyl carbonate, leading to the formation of this compound and methanol (B129727) as a byproduct. Common side reactions include the formation of N-methylaniline and N,N-dimethylaniline.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and analysis of this compound.

Caption: General experimental workflow for MPC synthesis.

Conclusion

The synthesis of this compound from aniline and dimethyl carbonate is a promising green alternative to traditional phosgene-based routes. The choice of catalyst is paramount to achieving high yields and selectivity. This guide provides a foundational understanding of the key catalytic systems and experimental considerations for researchers and professionals in the field of chemical synthesis and drug development. Further research into novel and more efficient catalysts will continue to advance the sustainability and economic viability of this important industrial process.

References

Synthesis of Methyl N-Phenylcarbamate: A Non-Phosgene Route from Phenylurea and Methanol

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl N-phenylcarbamate (MPC) from phenylurea and methanol (B129727). This non-phosgene route offers a safer and more environmentally benign alternative to traditional methods that utilize highly toxic phosgene. This document details the reaction mechanism, the influence of various catalysts and solvents, and provides a general experimental protocol based on published literature.

Introduction

This compound is a crucial intermediate in the production of isocyanates, particularly methylene (B1212753) diphenyl diisocyanate (MDI), which is a key component in the manufacturing of polyurethanes. The conventional synthesis of isocyanates involves the use of phosgene, a highly toxic and corrosive gas. Consequently, developing non-phosgene routes to MPC is of significant interest. The reaction of phenylurea with methanol presents a promising alternative, offering a pathway that is both safer and more sustainable. This guide explores the key parameters of this synthesis, providing researchers with the necessary information to understand and implement this process.

Reaction Mechanism and Pathway

The synthesis of this compound from phenylurea and methanol is believed to proceed via a nucleophilic addition-elimination mechanism. Methanol acts as the nucleophile, attacking the carbonyl carbon of phenylurea. This is followed by the elimination of ammonia (B1221849) to yield the final product, this compound. The reaction can be influenced by both acidic and basic catalysts. Basic catalysts have been shown to enhance the selectivity towards MPC, while acidic catalysts tend to promote the formation of byproducts such as methyl carbamate (B1207046) and aniline.[1][2]

References

In-depth Technical Guide: Solubility of Methyl N-Phenylcarbamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of methyl N-phenylcarbamate in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide summarizes the available qualitative information and presents a comprehensive, generalized experimental protocol for determining the solubility of a solid compound like this compound.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. This compound possesses both polar (the carbamate (B1207046) group) and non-polar (the phenyl ring) characteristics. This amphiphilic nature suggests that its solubility will be significant in a range of organic solvents. Generally, the solubility of solid compounds increases with temperature.[1]

Data Presentation: Solubility of this compound

| Solvent | Temperature | Solubility | Source |

| Organic Solvents (General) | Not Specified | More soluble than in water | [1] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble | [2] |

| Alcohols (e.g., Ethanol) | Not Specified | Likely soluble | |

| Ethers (e.g., Diethyl Ether) | Not Specified | Likely soluble |

*Note: The solubility in alcohols and ethers is inferred from the reported free solubility of the structurally similar compound, ethyl N-phenylcarbamate, in these solvents.[3]

Experimental Protocols: Determination of Solubility

The following is a detailed methodology for determining the solubility of a solid organic compound like this compound in an organic solvent using the isothermal shake-flask method followed by gravimetric analysis. This method is reliable for generating accurate solubility data.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (pure solid)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Conical flasks with stoppers

-

Analytical balance (accurate to ±0.0001 g)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, or glass funnel with filter paper)

-

Pre-weighed evaporation dishes or vials

-

Drying oven

-

Desiccator

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation. This ensures that the solution reaches equilibrium saturation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

-

Immediately filter the withdrawn sample to remove any undissolved microcrystals. A syringe filter with a membrane compatible with the organic solvent is recommended.

-

-

Gravimetric Analysis:

-

Transfer the filtered, saturated solution to a pre-weighed, clean, and dry evaporation dish.

-

Record the exact weight of the dish with the solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The oven temperature should be below the melting point of the compound (approximately 47°C). A vacuum oven can be used for more sensitive compounds or volatile solvents.

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried solute.

-

Repeat the drying and weighing steps until a constant weight is achieved, indicating complete removal of the solvent.

-

-

Data Calculation:

-

Calculate the weight of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final constant weight.

-

Calculate the weight of the solvent in the sample by subtracting the weight of the dissolved solute from the total weight of the solution sample.

-

Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100 g solvent) or grams of solute per 100 mL of solvent ( g/100 mL solvent). To express in g/100 mL, the density of the solvent at the experimental temperature is required.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the isothermal shake-flask and gravimetric method.

References

The Formation of Methyl N-Phenylcarbamate: A Mechanistic Guide

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Methyl N-phenylcarbamate (MPC) is a pivotal intermediate in the non-phosgene synthesis of isocyanates, which are crucial precursors for polyurethane production. Its formation is also a key step in the synthesis of various pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the primary mechanisms governing the formation of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several routes, each with distinct mechanistic features, advantages, and disadvantages. The most prominent and industrially relevant pathways are detailed below.

Methoxycarbonylation of Aniline (B41778) with Dimethyl Carbonate (DMC)

This is a widely researched "green" alternative to traditional phosgene-based methods. The reaction involves the direct methoxycarbonylation of aniline using dimethyl carbonate, often in the presence of a heterogeneous or homogeneous catalyst.

Reaction Scheme:

Aniline + Dimethyl Carbonate → this compound + Methanol (B129727)

Mechanism:

The catalytic synthesis of MPC from aniline and DMC is a prominent non-phosgene route.[1][2] The reaction is typically catalyzed by metal oxides or ionic liquids.[1][2] The mechanism on a solid catalyst, such as Ce-based complex oxides, is believed to involve the following steps[1]:

-

Adsorption of Reactants: Both aniline and dimethyl carbonate adsorb onto the active sites of the catalyst surface. Lewis acid sites on the catalyst are thought to play a crucial role in activating the carbonyl group of DMC.[1]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the adsorbed aniline molecule performs a nucleophilic attack on the activated carbonyl carbon of DMC.

-

Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.

-

Proton Transfer and Elimination: A proton is transferred from the nitrogen atom to one of the methoxy (B1213986) groups, followed by the elimination of a methanol molecule to yield the final product, this compound.

-

Desorption: The MPC and methanol products desorb from the catalyst surface, regenerating the active sites.

Side reactions in this process include the N-methylation of aniline to form N-methylaniline (NMA) and N,N-dimethylaniline (DMA).[3]

One-Pot Synthesis from Aniline, Urea (B33335), and Methanol

This method represents another environmentally benign approach to MPC synthesis. The reaction pathway is highly dependent on the presence or absence of a catalyst.[4]

Reaction Scheme:

Aniline + Urea + Methanol → this compound + Ammonia

Mechanism:

The one-pot synthesis of MPC from aniline, urea, and methanol can proceed through different intermediates depending on the reaction conditions.[4]

-

Uncatalyzed Pathway (via Phenylurea intermediate): In the absence of a catalyst, the reaction is believed to proceed primarily through a phenylurea intermediate.[4]

-

Aniline reacts with urea to form phenylurea and ammonia.

-

Phenylurea then reacts with methanol to produce this compound and regenerate ammonia.

-

-

Catalyzed Pathway (via Methyl Carbamate (B1207046) intermediate): In the presence of a catalyst like γ-Al2O3, the reaction path shifts to proceed through a methyl carbamate intermediate.[4]

-

Urea reacts with methanol to form methyl carbamate and ammonia.

-

Methyl carbamate then reacts with aniline to yield this compound and ammonia.

-

Alcoholysis of N,N'-Diphenylurea

This pathway involves the reaction of N,N'-diphenylurea with methanol. It is often a subsequent step in processes where diphenylurea is first synthesized.

Reaction Scheme:

N,N'-Diphenylurea + Methanol → this compound + Aniline

Mechanism:

The alcoholysis of N,N'-diphenylurea with methanol is typically catalyzed by a suitable catalyst. The mechanism involves the nucleophilic attack of methanol on one of the carbonyl carbons of diphenylurea, leading to the cleavage of a C-N bond and the formation of MPC and aniline.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for the various synthesis pathways, allowing for a direct comparison of their efficiency and reaction conditions.

Table 1: Catalytic Synthesis of MPC from Aniline and Dimethyl Carbonate

| Catalyst | Aniline Conversion (%) | MPC Selectivity (%) | MPC Yield (%) | Temperature (°C) | Time (h) | DMC/Aniline Molar Ratio | Reference |

| CuO–CeO2 | 79.2 | 86.7 | - | 170 | 7 | 20 | [6] |

| Zn(OAc)2-[bmim]PF6 | 99.8 | 99.1 | - | - | - | 3 | [2] |

| Zn/Al/Ce mixed oxide (2.5% Ce) | 95.8 | 81.6 | 78.2 | - | - | - | [7] |

| ZrO2/SiO2 | 98.6 | - | 79.8 | 170 | 7 | 20 | [3] |

| Pb(OAc)2·Pb(OH)2 | 97 | 95 | - | 180 | 1 | - | [2] |

Table 2: One-Pot Synthesis of MPC from Aniline, Urea, and Methanol

| Catalyst | Aniline Conversion (%) | MPC Selectivity (%) | Temperature (°C) | Reference |

| KNO3 modified zeolite HY | 93.1 | 82.6 | - | [8] |

Table 3: Synthesis of MPC from N,N'-Diphenylurea and Nitrobenzene

| Catalyst | N,N'-Diphenylurea Conversion (%) | Nitrobenzene Conversion (%) | Moles of MPC formed | Temperature (°C) | Time (h) | Reference |

| K2PdBr4/I2/Et3N | 30 | 38 | 15 mmols | 180 | 6 | [5] |

Experimental Protocols

The following are representative experimental protocols for the key synthesis pathways.

Protocol 1: Synthesis of MPC from Aniline and Dimethyl Carbonate using a CuO-CeO2 Catalyst

Catalyst Preparation (Mechanical Mixing Method):

-

Commercial CuO and CeO2 powders are weighed in the desired ratio.

-

The powders are intimately mixed by grinding in an agate mortar for a specified period to ensure homogeneity.

-

The resulting mixed oxide catalyst is then calcined at a specific temperature in air before use.

Reaction Procedure:

-

A high-pressure autoclave is charged with aniline, dimethyl carbonate (e.g., a molar ratio of 20:1 DMC to aniline), and the prepared CuO-CeO2 catalyst (e.g., 0.25 g of catalyst per gram of aniline).[6]

-

The autoclave is sealed and purged with an inert gas (e.g., nitrogen) several times to remove air.

-

The reaction mixture is heated to the desired temperature (e.g., 170 °C) with constant stirring.[6]

-

The reaction is allowed to proceed for a set duration (e.g., 7 hours).[6]

-

After the reaction, the autoclave is cooled to room temperature, and the pressure is carefully released.

-

The reaction mixture is filtered to remove the solid catalyst.

-

The filtrate is analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of aniline and the selectivity to this compound.

Protocol 2: One-Pot Synthesis of MPC from Aniline, Urea, and Methanol

Reaction Procedure:

-

A stainless-steel autoclave is charged with aniline, urea, methanol, and a catalyst (e.g., KNO3 modified zeolite HY).[8]

-

The autoclave is sealed and purged with an inert gas.

-

The mixture is heated to the reaction temperature under autogenous pressure with vigorous stirring.

-

After the desired reaction time, the reactor is cooled down.

-

The product mixture is collected and filtered to separate the catalyst.

-

The composition of the liquid product is analyzed by GC or HPLC using an internal standard to quantify the reactants and products.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate the key reaction pathways and their relationships.

Caption: Catalytic cycle for MPC synthesis from aniline and DMC.

Caption: Comparison of uncatalyzed and catalyzed pathways for one-pot MPC synthesis.

This guide provides a foundational understanding of the mechanisms behind this compound formation. For professionals in drug development and materials science, a thorough grasp of these pathways is essential for optimizing reaction conditions, improving yields, and developing novel, sustainable synthetic routes. Further research into catalyst development and process intensification will continue to enhance the efficiency and environmental friendliness of MPC production.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. prepchem.com [prepchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Methyl N-phenyl carbamate synthesis over Zn/Al/Ce mixed oxide derived from hydrotalcite-like precursors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

METHYL N-PHENYLCARBAMATE thermal stability and decomposition

An In-depth Technical Guide on the Thermal Stability and Decomposition of Methyl N-Phenylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of this compound (MPC). The information compiled herein is curated from scientific literature to support research, development, and handling of this compound.

Executive Summary

This compound is a key intermediate in non-phosgene routes for the production of phenyl isocyanate. Its thermal stability is a critical parameter for optimizing synthesis reactions, ensuring safe storage, and defining processing conditions. The primary thermal decomposition pathway for MPC involves a unimolecular elimination to yield phenyl isocyanate and methanol (B129727). However, side reactions can occur, leading to the formation of byproducts such as aniline (B41778) and N,N'-diphenylurea (DPU). Understanding the kinetics and mechanisms of these reactions is essential for maximizing product yield and purity. This guide details the thermal behavior of MPC, presents quantitative kinetic and thermal data, outlines relevant experimental protocols, and visualizes the decomposition pathways.

Thermal Stability Analysis

The thermal stability of a compound is typically assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For MPC, TGA is used to determine the onset temperature of decomposition, which is the temperature at which mass loss begins.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to identify thermal transitions such as melting and to determine the enthalpy of these transitions.

Quantitative Thermal and Kinetic Data

The following tables summarize the available quantitative data regarding the thermal decomposition of this compound.

Table 1: Thermal Decomposition Temperature Data

| Parameter | Value | Notes |

| Onset Decomposition Temp. (Tonset) | 205 - 250 °C | Estimated range based on analogous methyl N-alkyl/aryl carbamates.[1][2] |

Table 2: Kinetic Parameters for the Decomposition of MPC to Phenyl Isocyanate

| Parameter | Value | Conditions | Reference |

| Reaction Order | Pseudo-first-order | Solvent: Chlorobenzene (B131634); High Pressure | [3] |

| Activation Energy (Ea) | 71.28 kJ/mol | Solvent: Chlorobenzene; High Pressure | [3] |

| Arrhenius Factor (A) | 2.74 × 105 min-1 | Solvent: Chlorobenzene; High Pressure | [3] |

Decomposition Pathways and Mechanisms

The thermal decomposition of this compound can proceed through multiple pathways. The primary pathway is a reversible unimolecular elimination reaction. Competing side reactions can lead to the formation of aniline and N,N'-diphenylurea (DPU).

Primary Decomposition Pathway

The main decomposition route for MPC is the cleavage of the carbamate (B1207046) bond to form phenyl isocyanate (PI) and methanol.[3] This reaction is reversible, and in industrial applications, methanol is often removed (e.g., by a flow of inert gas) to drive the equilibrium toward the products.[3]

MPC ⇌ Phenyl Isocyanate + Methanol

Secondary Decomposition and Side Reactions

Two significant side products are often observed: aniline and N,N'-diphenylurea (DPU).

-

Aniline Formation: Studies on analogous N-arylcarbamates suggest that a competing pathway can lead to the formation of the corresponding amine (aniline), carbon dioxide, and an olefin.[3] This pathway involves the decarboxylation of the carbamate.

-

N,N'-Diphenylurea (DPU) Formation: DPU is formed from the reaction between phenyl isocyanate (from the primary decomposition pathway) and aniline (from the secondary pathway).[4] This is a consecutive reaction where the products of initial decomposition steps react with each other.

The interrelation of these pathways is visualized in the diagram below.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the thermal stability and decomposition of MPC.

Protocol for Thermogravimetric Analysis (TGA)

This protocol describes a standard method for determining the thermal stability of a solid organic compound like MPC.[5]

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials as per the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert TGA crucible (e.g., alumina (B75360) or platinum).

-

Experimental Setup: Place the sample crucible into the TGA furnace.

-

Atmosphere: Purge the furnace with an inert gas, typically nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature from 30 °C to a final temperature of approximately 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Plot the mass percentage versus temperature. Determine the onset temperature of decomposition (Tonset) from the curve, defined as the temperature at which a significant deviation from the baseline mass is first observed.[6]

Protocol for Differential Scanning Calorimetry (DSC)

This protocol outlines a standard procedure for analyzing the thermal transitions of MPC.[5]

-

Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using a certified standard, such as indium.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Hermetically seal the pan.

-

Experimental Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Heat the sample at a constant rate of 10 °C/min to a temperature above its expected melting point but below the onset of decomposition (e.g., 100 °C) to observe the melting endotherm.

-

For decomposition analysis, a separate run may be performed by heating to a higher temperature (e.g., 300 °C).

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Analyze the resulting DSC thermogram to identify endothermic events (e.g., melting) and exothermic events. The melting point (Tm) is determined from the onset or peak of the melting endotherm.

Protocol for Kinetic Study of Thermal Decomposition

This protocol describes a common experimental setup for studying the decomposition kinetics of MPC in the liquid phase.[3]

-

Reactor Setup:

-

Charge a high-pressure batch reactor (autoclave) equipped with a magnetic stirrer, a thermocouple, a pressure gauge, and inlet/outlet ports.

-

The reactor should be connected to an inert gas source (e.g., nitrogen) and a back-pressure valve to maintain constant pressure and allow for the removal of volatile products.

-

-

Reaction Mixture Preparation: Prepare a solution of this compound in a high-boiling, inert solvent (e.g., chlorobenzene or diphenyl ether) at a known concentration.

-

Experimental Procedure:

-

Add the reaction mixture to the autoclave.

-

Seal the reactor and purge it with nitrogen gas to remove air.

-

Pressurize the reactor with nitrogen to the desired reaction pressure (e.g., 0.4-1.0 MPa).

-

Begin stirring and heat the reactor to the target reaction temperature (e.g., 200-240 °C).

-

Maintain a constant flow of nitrogen gas through the reactor headspace to continuously remove the methanol produced, preventing the reverse reaction.

-

-

Sampling and Analysis:

-

At regular time intervals, withdraw aliquots of the reaction mixture through a sampling port.

-

Quench the reaction in the aliquot immediately (e.g., by rapid cooling).

-

Analyze the concentration of MPC and the products (e.g., phenyl isocyanate) using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

-

Data Analysis: Plot the concentration of MPC versus time to determine the reaction rate. Use this data to establish the reaction order and calculate the rate constant (k) at different temperatures. An Arrhenius plot (ln(k) vs. 1/T) can then be used to determine the activation energy (Ea) and the pre-exponential factor (A).

The general workflow for this type of kinetic study is illustrated below.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Methylene Diphenyl Diisocyanate (MDI) via a Phosgene-Free Route Using Methyl N-Phenylcarbamate as an Intermediate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methylene (B1212753) diphenyl diisocyanate (MDI) is a crucial component in the production of polyurethanes, which are used in a wide array of applications, from foams and elastomers to coatings and adhesives. The traditional synthesis of MDI involves the use of highly toxic phosgene. This has driven the development of safer, phosgene-free routes. One of the most viable green alternatives involves the use of methyl N-phenylcarbamate (MPC) as a key intermediate. This application note provides detailed protocols and quantitative data for the three main stages of this synthesis: the formation of MPC, its subsequent condensation with formaldehyde (B43269) to yield dimethyl methylene diphenyl dicarbamate (MDC), and the final thermal decomposition of MDC to produce MDI.[1][2][3]

Overall Reaction Pathway:

The phosgene-free synthesis of MDI from aniline (B41778) and dimethyl carbonate (DMC) via this compound (MPC) can be summarized in the following three steps:[1][2][3]

-

Synthesis of this compound (MPC): Aniline reacts with dimethyl carbonate in the presence of a catalyst to form MPC.

-

Synthesis of Dimethyl Methylene Diphenyl Dicarbamate (MDC): MPC undergoes condensation with formaldehyde, catalyzed by an acid, to produce MDC.

-

Synthesis of Methylene Diphenyl Diisocyanate (MDI): MDC is thermally decomposed to yield the final MDI product and methanol (B129727) as a byproduct.

Step 1: Synthesis of this compound (MPC)

This step involves the reaction of aniline with dimethyl carbonate (DMC) to produce this compound. Several catalysts have been shown to be effective for this reaction.

Quantitative Data for MPC Synthesis:

| Catalyst | Aniline Conversion (%) | MPC Selectivity (%) | MPC Yield (%) | Reaction Temperature (°C) | Reaction Time (h) | Reference |

| Zn(OAc)₂/AC | - | 98 | 78 | - | - | [1][2] |

| Zn/Al/Ce mixed oxide | 95.8 | 81.6 | 78.2 | - | - | [4] |

| Pb(OAc)₂·Pb(OH)₂ | 97 | 95 | - | 180 | 1 | [5] |

Experimental Protocol for MPC Synthesis using Zn/Al/Ce Mixed Oxide Catalyst:

This protocol is based on the findings for the synthesis of MPC using a Zn/Al/Ce mixed oxide catalyst derived from hydrotalcite-like precursors.[4]

Materials:

-

Aniline

-

Dimethyl Carbonate (DMC)

-

Zn/Al/Ce mixed oxide catalyst

-

Ethanol (for catalyst washing)

-

Nitrogen gas

Equipment:

-

High-pressure autoclave reactor with magnetic stirring

-

Temperature controller

-

Gas chromatograph (GC) for analysis

Procedure:

-

Catalyst Preparation: The Zn/Al/Ce hydrotalcite-like precursors are prepared via coprecipitation and subsequently calcined to form the mixed oxide catalyst.

-

Reaction Setup: The autoclave reactor is charged with aniline, dimethyl carbonate, and the Zn/Al/Ce mixed oxide catalyst.

-

Reaction Conditions: The reactor is sealed, purged with nitrogen gas, and then pressurized. The reaction mixture is heated to the desired temperature with constant stirring for the specified reaction time.

-

Product Analysis: After the reaction, the reactor is cooled to room temperature, and the pressure is released. The product mixture is filtered to remove the catalyst. The filtrate is then analyzed by gas chromatography to determine the conversion of aniline and the selectivity and yield of MPC.

-

Catalyst Recycling: The recovered catalyst can be washed with ethanol, dried, and reused in subsequent reactions.

Step 2: Synthesis of Dimethyl Methylene Diphenyl Dicarbamate (MDC)

In this stage, the previously synthesized MPC is condensed with formaldehyde in the presence of an acid catalyst to form dimethyl methylene diphenyl dicarbamate.

Quantitative Data for MDC Synthesis:

| Catalyst | MPC Conversion (%) | MDC Selectivity (%) | MDC Yield (%) | Reaction Temperature (°C) | Reaction Time (h) | Solvent | Reference |

| Zinc Chloride | - | - | 87.4 | - | - | Nitrobenzene | [1][2] |

| Tungstophosphoric acid / Montmorillonite K30 | - | - | 75.5 | 90 | 4 | - | [6] |

| Sulfuric Acid (30%) | 99.0 | 81.6 | - | 95 | 3.5 | - | [7] |

Experimental Protocol for MDC Synthesis using Sulfuric Acid Catalyst:

This protocol is based on the synthesis of MDC from MPC and trioxane (B8601419) (a stable source of formaldehyde) using sulfuric acid as a catalyst.[7]

Materials:

-

This compound (MPC)

-

Trioxane

-

Sulfuric acid (H₂SO₄)

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

High-performance liquid chromatography (HPLC) for analysis

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer is charged with this compound, trioxane, and a solution of sulfuric acid.

-

Reaction Conditions: The reaction mixture is heated to 95°C with vigorous stirring for 3.5 hours under reflux.

-

Product Isolation and Analysis: After the reaction is complete, the mixture is cooled to room temperature. The solid product is collected by filtration, washed with deionized water until the filtrate is neutral, and then dried. The conversion of MPC and the selectivity of MDC are determined by HPLC analysis.

Step 3: Thermal Decomposition of MDC to MDI

The final step is the thermal decomposition of MDC to produce MDI and methanol. This reaction is typically carried out at high temperatures, and various catalysts can be employed to improve the yield and selectivity.

Quantitative Data for MDI Synthesis from MDC Decomposition:

| Catalyst | MDC Conversion (%) | MDI Yield (%) | MDI Selectivity (%) | Reaction Temperature (°C) | Reaction Time (min) | Reference |

| Zinc Powder | - | 87.3 | - | - | - | [1][2] |

| nano-Cu₂O | 99.8 | - | 86.2 | 220 | 12 | [8] |

| - (for MDU decomposition) | - | - | 60-87 | 220-310 | 80-110 | [9][10] |

Experimental Protocol for MDI Synthesis via Thermal Decomposition of MDC:

This protocol is based on the thermal decomposition of a carbamate (B1207046) to the corresponding isocyanate.

Materials:

-

Dimethyl Methylene Diphenyl Dicarbamate (MDC)

-

Catalyst (e.g., zinc powder or nano-Cu₂O)

-

Inert solvent (optional)

-

Nitrogen gas

Equipment:

-

Glass reactor or autoclave suitable for high temperatures

-

Distillation setup

-

Heating mantle with temperature controller

-

Vacuum pump

-

Analytical equipment (e.g., GC-MS, HPLC)

Procedure:

-

Reaction Setup: The reactor is charged with MDC and the catalyst. The system is then purged with nitrogen to create an inert atmosphere.

-

Reaction Conditions: The reactor is heated to the desired decomposition temperature (e.g., 220-310°C). If the reaction is performed under vacuum, the pressure is reduced. The methanol byproduct is continuously removed by distillation.

-

Product Isolation and Purification: After the reaction is complete, the crude MDI is purified, for example, by vacuum distillation, to separate it from the catalyst and any high-boiling byproducts.

-

Product Analysis: The purity of the final MDI product is determined using analytical techniques such as GC-MS or HPLC. The yield is calculated based on the initial amount of MDC.

Logical Relationship of Synthesis Steps:

The synthesis of MDI via the this compound intermediate route presents a promising and safer alternative to the conventional phosgene-based process. This method, while involving multiple steps, avoids the handling of highly toxic reagents. The yields and selectivities at each stage are highly dependent on the choice of catalyst and reaction conditions. The protocols and data presented in this application note provide a comprehensive guide for researchers and scientists working on the development and optimization of this greener pathway to a vital industrial chemical. Further research may focus on improving catalyst efficiency and reusability, as well as optimizing reaction parameters to enhance the overall process economy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. research.rug.nl [research.rug.nl]

- 4. Methyl N-phenyl carbamate synthesis over Zn/Al/Ce mixed oxide derived from hydrotalcite-like precursors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Thermal decomposition of methylene-4,4'-di(ethylphenyl-carbamate) to methylene-4,4'-di(phenylisocyanate) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Methyl N-Phenylcarbamate as a Protecting Group for Amines in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptide synthesis, the strategic use of protecting groups is essential for the successful and efficient assembly of amino acid sequences. These groups temporarily block reactive functionalities to prevent unwanted side reactions during peptide chain elongation. The ideal protecting group should be easy to introduce and remove under mild conditions that do not affect other protecting groups or the integrity of the peptide itself, a concept known as orthogonality.[1] While the 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups are the most commonly used α-amino protecting groups in solid-phase peptide synthesis (SPPS), the exploration of alternative protecting groups continues to be an area of interest for specialized applications.[2][3]

This document provides detailed application notes and proposed protocols for the use of methyl N-phenylcarbamate as a protecting group for amines in peptide synthesis. Due to the limited availability of specific literature on this particular protecting group in peptide synthesis, the following protocols and data are based on the established chemistry of carbamates, particularly phenylcarbamates, and related compounds.[4][5]

Principle of Protection and Deprotection

The this compound group can be introduced onto the N-terminal amine of a peptide or an amino acid through the reaction with a suitable reagent like methyl phenylchloroformate or a similar activated derivative. The protection mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate, leading to the formation of a stable carbamate (B1207046) linkage.

Deprotection of the this compound group is anticipated to be achievable under basic or certain acidic conditions, offering potential orthogonality with other protecting groups. The stability of phenylcarbamates is known to be sensitive to basic conditions.[4]

Proposed Experimental Protocols

The following are proposed, hypothetical protocols for the application and removal of the this compound protecting group in the context of solid-phase peptide synthesis. These should serve as a starting point for optimization in a research setting.

Protocol 1: N-Terminal Protection of a Resin-Bound Peptide

This protocol describes the protection of the N-terminal α-amino group of a peptide assembled on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Methyl phenylchloroformate

-

N,N-Diisopropylethylamine (DIPEA)

-

N-Methyl-2-pyrrolidone (NMP)

-

Dichloromethane (DCM)

-

Kaiser test reagents

Procedure:

-

Swell the peptide-resin (1 equivalent) in NMP for 30 minutes in a reaction vessel.

-

Wash the resin with NMP (3 x 10 mL/g of resin).

-

In a separate vial, dissolve methyl phenylchloroformate (5 equivalents) in NMP.

-

To the reaction vessel containing the resin, add DIPEA (10 equivalents).

-

Add the methyl phenylchloroformate solution to the resin and shake the mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress using the Kaiser test. A negative result (the beads remain colorless or yellowish) indicates complete protection of the primary amine.

-

Once the reaction is complete, drain the reaction mixture.

-

Wash the resin thoroughly with NMP (5 x 10 mL/g of resin) and then with DCM (3 x 10 mL/g of resin) to remove excess reagents and byproducts.

-

Dry the resin under vacuum.

Protocol 2: Proposed Deprotection of the this compound Group

The following are two potential methods for the deprotection of the this compound group. The optimal conditions would need to be determined experimentally.

Method A: Basic Deprotection

Materials:

-

N-protected peptide-resin

-

20% Piperidine (B6355638) in NMP (v/v)

-

NMP

-

DCM

Procedure:

-

Swell the N-protected peptide-resin in NMP for 30 minutes.

-

Treat the resin with a 20% solution of piperidine in NMP for 30-60 minutes at room temperature.

-

Monitor the deprotection by a colorimetric test (e.g., Chloranil test for secondary amines if applicable) or by cleaving a small sample of resin and analyzing by LC-MS.

-

Once deprotection is complete, wash the resin thoroughly with NMP (5 x 10 mL/g of resin) and DCM (3 x 10 mL/g of resin).

Method B: Mild Acidic Deprotection

While phenylcarbamates are generally more base-labile, some carbamates can be cleaved under acidic conditions. The following is a proposed starting point.

Materials:

-

N-protected peptide-resin

-

1-5% Trifluoroacetic acid (TFA) in DCM (v/v)

-

DCM

-

10% DIPEA in NMP (v/v) for neutralization

Procedure:

-

Swell the N-protected peptide-resin in DCM for 30 minutes.

-

Treat the resin with a solution of 1-5% TFA in DCM for 1-2 hours at room temperature.

-

Monitor the deprotection as described in Method A.

-

After cleavage, neutralize the resin with 10% DIPEA in NMP (2 x 5 min).

-

Wash the resin with NMP (5 x 10 mL/g of resin) and DCM (3 x 10 mL/g of resin).

Data Presentation: Orthogonality and Stability

The following table summarizes the predicted stability of the this compound protecting group in comparison to the standard Fmoc and Boc protecting groups. This data is illustrative and requires experimental validation.

| Protecting Group | Deprotection Condition | Predicted Stability of this compound | Orthogonality with this compound |

| Fmoc | 20% Piperidine in NMP | Labile | Not Orthogonal |

| Boc | 50-95% TFA in DCM | Potentially Labile (kinetics to be determined) | Potentially Orthogonal with mild TFA |

| Side-chain (tBu, Trt) | 95% TFA in DCM with scavengers | Labile | Not Orthogonal with final cleavage |

Potential Side Reactions

The use of the this compound protecting group may be associated with the following potential side reactions:

-

Incomplete Protection/Deprotection: As with any protecting group, incomplete reactions can lead to deletion sequences or truncated peptides. Reaction times and reagent equivalents may need to be optimized.

-

Reaction with Nucleophilic Side Chains: During the protection step, the activated chloroformate could potentially react with nucleophilic side chains of amino acids if they are not properly protected.

-

Formation of Phenyl Isocyanate: Under certain basic conditions, deprotection of phenylcarbamates can proceed through an elimination mechanism to form phenyl isocyanate. This reactive intermediate could then be trapped by nucleophiles present in the reaction mixture, leading to undesired byproducts such as ureas if other amines are present.[4]

-

Alkylation: During acidic deprotection, the carbocation generated could potentially alkylate sensitive residues like tryptophan or methionine. The use of scavengers in the cleavage cocktail would be necessary to mitigate this.[6]

Visualizations

Experimental Workflow for N-Terminal Protection

Caption: A typical workflow for the N-terminal protection of a peptide on solid support.

Proposed Deprotection Pathways

Caption: Potential pathways for the removal of the this compound protecting group.

Conclusion

The this compound group represents a potential alternative for the protection of amines in peptide synthesis. Its predicted lability to basic conditions suggests it would not be orthogonal to the commonly used Fmoc strategy but may offer orthogonality with acid-labile protecting groups under carefully controlled conditions. The provided protocols are intended as a foundation for further investigation and optimization. Researchers are encouraged to perform detailed stability and kinetic studies to fully characterize the behavior of this protecting group within the context of their specific synthetic needs. Careful monitoring for potential side reactions is also recommended to ensure the synthesis of high-purity peptides.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Lability of N-alkylated peptides towards TFA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US20070270573A1 - Microwave enhanced N-Fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]

- 6. Methyl phenylcarbamate | C8H9NO2 | CID 17451 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Quantification of Methyl N-Phenylcarbamate Using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl N-phenylcarbamate is a chemical compound used as an intermediate in the synthesis of various products, including pesticides and pharmaceuticals.[1] Accurate quantification of this compound is crucial for quality control, safety assessment, and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive method for the analysis of this compound. However, like many N-methyl carbamates, it can be thermally labile, posing a challenge for direct GC analysis.[2] This application note details a reliable GC-MS method for the quantification of this compound, incorporating a derivatization step to enhance its thermal stability and ensure accurate and reproducible results.

Principle of the Method

This method involves the extraction of this compound from the sample matrix, followed by a derivatization step to improve its volatility and thermal stability. The derivatized analyte is then separated and quantified using a GC-MS system. For enhanced sensitivity and selectivity, the mass spectrometer is operated in Selected Ion Monitoring (SIM) mode.

Experimental Protocols

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted for water samples but can be modified for other matrices with appropriate validation.

-

1.1. Measure 100 mL of the water sample into a separatory funnel.

-

1.2. Add 30 mL of methylene (B1212753) chloride to the separatory funnel.

-

1.3. Shake the funnel vigorously for 2 minutes, ensuring to vent pressure periodically.

-

1.4. Allow the layers to separate, and collect the organic (bottom) layer.

-

1.5. Repeat the extraction with a fresh 30 mL portion of methylene chloride.

-

1.6. Combine the organic extracts and dry them by passing through a column of anhydrous sodium sulfate.

-

1.7. Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

1.8. Reconstitute the residue in a suitable solvent, such as ethyl acetate, to a final volume of 1 mL for GC-MS analysis.

2. Derivatization (Flash Alkylation in Injector Port)

To overcome the thermal instability of this compound, a derivatization step is often employed. Flash alkylation with a methylating agent in the hot GC injector port is an effective technique.[3]

-

2.1. Prepare a derivatizing agent solution, for example, MethElute™ (a trimethylanilinium hydroxide (B78521) solution in methanol).

-

2.2. Mix the reconstituted sample extract with the derivatizing agent in a 1:1 ratio just prior to injection.

3. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

-

Column: A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane phase (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).[2]

-

Inlet: Split/splitless or PTV inlet.[2]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 1 minute.

-

Ramp: 10°C/min to 300°C.

-

Hold: 6 minutes at 300°C.

-

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL.

-

Ionization Source: Electron Ionization (EI) at 70 eV.[2]

-

Mass Spectrometer Mode: Selected Ion Monitoring (SIM).

-

Transfer Line Temperature: 280°C.

-

MS Source Temperature: 230°C.

-

MS Quad Temperature: 150°C.

4. Data Analysis and Quantification

-

4.1. Calibration: Prepare a series of calibration standards of derivatized this compound in the expected sample concentration range.

-

4.2. Quantification: Generate a calibration curve by plotting the peak area of the target ion against the concentration of the standards. The concentration of this compound in the samples is then determined from this curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantification of carbamate (B1207046) pesticides using GC-MS. These values are representative and should be established for this compound during method validation.[3][4]

| Parameter | Typical Performance for Carbamates |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.01 - 0.5 µg/L |

| Limit of Quantification (LOQ) | 0.1 - 1.0 µg/L |

| Accuracy (Recovery) | 70 - 120% |

| Precision (%RSD) | < 15% |

Experimental Workflow Diagram

Caption: Experimental workflow for GC-MS quantification.

Method Validation

For routine use, the analytical method should be validated according to international guidelines (e.g., ICH, FDA) to ensure it is suitable for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[5]

-

Accuracy: The closeness of the test results to the true value.[5]

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5]

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

The described GC-MS method, incorporating a derivatization step, provides a sensitive, selective, and reliable approach for the quantification of this compound. Proper sample preparation and method validation are critical to ensure high-quality data for research, drug development, and quality control applications.

References

Application Notes: Synthesis of Substituted Ureas Using Methyl N-Phenylcarbamate

Introduction

The synthesis of substituted ureas is of significant interest in medicinal chemistry, agrochemistry, and materials science, as the urea (B33335) moiety is a key structural component in a wide array of biologically active compounds and polymers. While traditional methods for urea synthesis often rely on hazardous reagents like phosgene (B1210022) or isocyanates, the use of methyl N-phenylcarbamate as a carbonyl source offers a milder and safer alternative. This approach involves the aminolysis of the carbamate (B1207046), where an amine displaces the phenoxy group to form the desired urea derivative. This method is notable for its operational simplicity, high yields, and broad substrate scope.[1][2]

Reaction Principle

The core of this synthetic strategy is the nucleophilic acyl substitution reaction between this compound and a primary or secondary amine. The amine attacks the electrophilic carbonyl carbon of the carbamate, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the elimination of phenol (B47542) as a byproduct and the formation of the corresponding N,N'-substituted or N,N,N'-trisubstituted urea. The reaction is often carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), which has been shown to accelerate the rate of nucleophilic addition.[1]

Advantages of Using this compound

-

Safety: Avoids the use of highly toxic and corrosive reagents like phosgene and its derivatives.[1][2]

-

Mild Reaction Conditions: The reaction can often be performed at ambient temperature, minimizing the degradation of sensitive functional groups.[1][2]

-

High Yields: The aminolysis of phenyl carbamates generally proceeds in high to excellent yields.[1]

-

Broad Substrate Scope: The method is applicable to a wide variety of primary and secondary aliphatic and aromatic amines.[1]

-

Simple Work-up: The primary byproduct, phenol, can be easily removed by a simple aqueous base wash.[1]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various substituted ureas from phenyl carbamates and amines, as reported in the literature.

Table 1: Synthesis of Disubstituted Ureas from Phenyl Carbamates and Primary Amines

| Phenyl Carbamate | Amine | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Phenyl N-benzylcarbamate | Prolinol | DMSO | Room Temp. | 15 min | 87 | [1] |

| Phenyl N-benzylcarbamate | Aniline | DMSO | 85 | 3 h | 89 | [1] |

| Phenyl N-benzylcarbamate | Ammonia (aq) | DMSO | Room Temp. | 3 h | 74.5 | [1] |

| Phenyl N-benzylcarbamate | Glycine ethyl ester | DMSO | Room Temp. | 15 min | 95.5 | [1] |

Table 2: Synthesis of Trisubstituted Ureas from Phenyl Carbamates and Secondary Amines

| Phenyl Carbamate | Amine | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Phenyl N-benzylcarbamate | N,N-Dibutylamine | DMSO | Room Temp. | 15 min | 96 | [1] |

| Phenyl N-benzylcarbamate | N-Methyl-N-(2-pyridinyl)ethylamine | DMSO | Room Temp. | 15 min | 90 | [1] |

| Phenyl N-benzylcarbamate | Piperidine | DMSO | Room Temp. | 15 min | - | [1] |

Table 3: Solvent Effects on the Reaction of Phenyl N-benzylcarbamate with Dibutylamine

| Solvent | Temperature | Time | Yield (%) | Reference |

| DMSO | Room Temp. | 15 min | 96 | [1] |

| DMF | Room Temp. | 15 min | 73.5 | [1] |

| THF | Reflux | 5 h | 92.5 | [1] |

| MeCN | Room Temp. | 1 h | 79 | [1] |

| Dioxane | Reflux | 5 h | 65 | [1] |

| DME | Room Temp. | 24 h | 92 | [1] |

| CH₂Cl₂ | Room Temp. | 24 h | 90 | [1] |

| MeOH | Room Temp. | 24 h | 74 | [1] |

| Pyridine | Room Temp. | 2.5 h | 85.5 | [1] |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Substituted Ureas

This protocol is a general method for the aminolysis of phenyl carbamates in dimethyl sulfoxide.[1]

Materials:

-

This compound (or other suitable phenyl carbamate) (1.0 equiv)

-

Primary or secondary amine (1.0-1.1 equiv)

-

Dimethyl sulfoxide (DMSO)

-

1N Aqueous NaOH

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

-

To a solution of the amine in DMSO, add the phenyl carbamate in one portion.

-

Stir the reaction mixture at ambient temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from 15 minutes to several hours depending on the amine's nucleophilicity.[1] For less reactive amines, such as aniline, heating to approximately 85°C may be necessary.[1]

-

Upon completion of the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with 1N aqueous NaOH (to remove the phenol byproduct), water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude urea derivative.

-

If necessary, purify the product by recrystallization or column chromatography.

Protocol 2: Synthesis of N-Benzyl-N'-(2-hydroxy-1-propyl)urea

This protocol provides a specific example of the synthesis of a disubstituted urea from a primary amine.[1]

Materials:

-

Phenyl N-benzylcarbamate

-

Prolinol (1.05 equiv)

-

DMSO

Procedure:

-

Dissolve phenyl N-benzylcarbamate in DMSO.

-